Superior Cellular Potency of A 419259 trihydrochloride Versus PP2 in Bcr-Abl-Positive CML Models
In Philadelphia chromosome-positive (Ph+) CML cell lines K-562 and Meg-01, A 419259 trihydrochloride inhibits Src family kinase autophosphorylation with an IC50 of 0.1–0.3 µM, whereas the widely used alternative SFK inhibitor PP2 requires 3–10 µM to achieve the same effect [1]. This represents a 10- to 100-fold difference in cellular potency.
| Evidence Dimension | Cellular IC50 for Src kinase autophosphorylation inhibition |
|---|---|
| Target Compound Data | 0.1–0.3 µM |
| Comparator Or Baseline | PP2: 3–10 µM |
| Quantified Difference | 10- to 100-fold lower IC50 for A 419259 |
| Conditions | K-562 and Meg-01 Ph+ CML cell lines; autophosphorylation measured by immunoblot |
Why This Matters
This 10- to 100-fold potency advantage ensures robust target engagement at lower concentrations, reducing the risk of off-target effects associated with high micromolar dosing of alternative inhibitors.
- [1] Wilson MB, Schreiner SJ, Choi HJ, et al. Selective pyrrolo-pyrimidine inhibitors reveal a necessary role for Src family kinases in Bcr-Abl signal transduction and oncogenesis. Oncogene. 2002;21(53):8075-8088. PMID: 12444544. View Source
